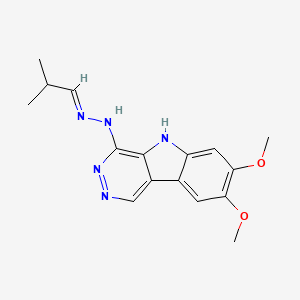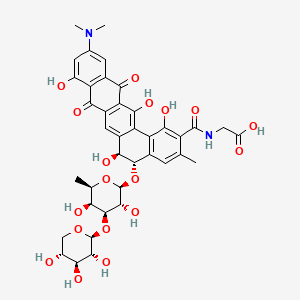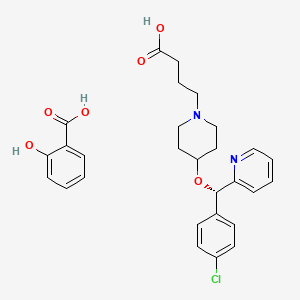
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes or ketones. Thiosemicarbazones have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-(p-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated and stirred for several hours to ensure complete reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use as a corrosion inhibitor and in the development of new materials.
作用機序
The mechanism of action of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions, disrupting the function of metalloenzymes and other metal-dependent pathways. This chelation mechanism is believed to contribute to its antimicrobial and anticancer activities .
類似化合物との比較
- 2-Furaldehyde, 4-(p-fluorophenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-methylphenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-nitrophenyl)thiosemicarbazone
Comparison: Compared to its analogs, 2
特性
CAS番号 |
119033-83-9 |
|---|---|
分子式 |
C12H10ClN3OS |
分子量 |
279.75 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-5-10(6-4-9)15-12(18)16-14-8-11-2-1-7-17-11/h1-8H,(H2,15,16,18)/b14-8+ |
InChIキー |
VKCFQLMMNPWNCW-RIYZIHGNSA-N |
異性体SMILES |
C1=COC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1=COC(=C1)C=NNC(=S)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















